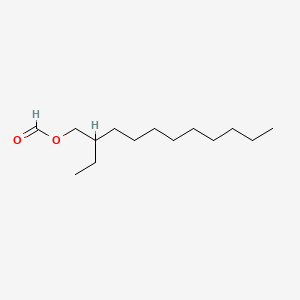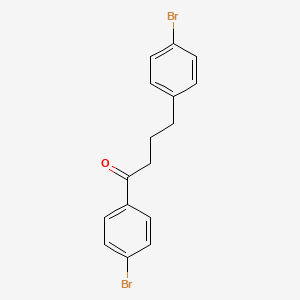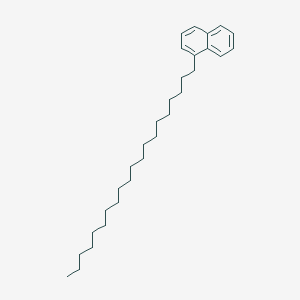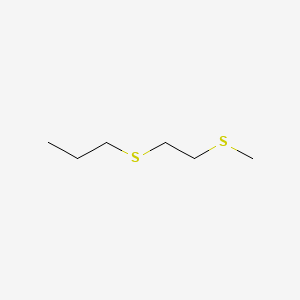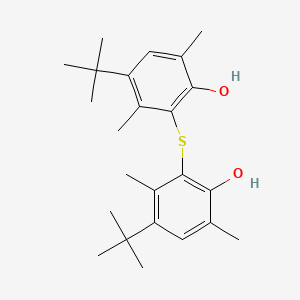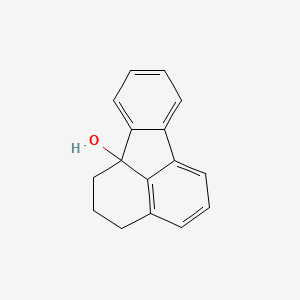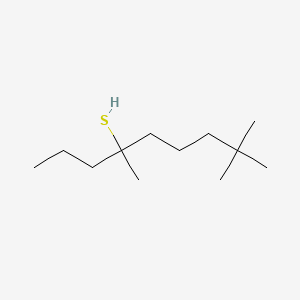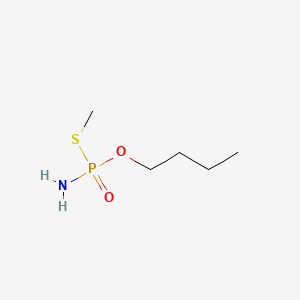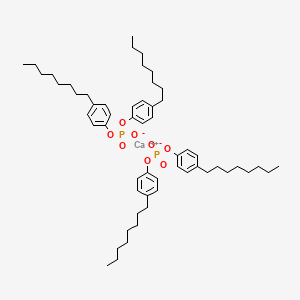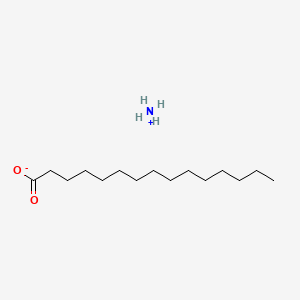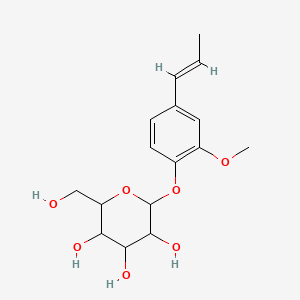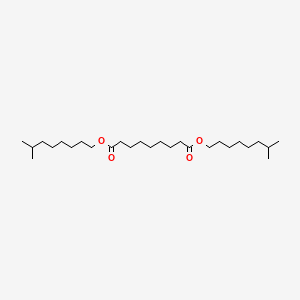
Diisononyl azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisononyl azelate is a chemical compound with the molecular formula C27H52O4 and a molecular weight of 440.710 g/mol . It is an ester derived from azelaic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, durability, and workability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisononyl azelate is synthesized through the esterification of azelaic acid with isononyl alcohol. The reaction typically involves heating azelaic acid and isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then distilled to remove water and other by-products, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Diisononyl azelate undergoes various chemical reactions, including:
Esterification: Formation of esters from azelaic acid and isononyl alcohol.
Common Reagents and Conditions:
Esterification: Azelaic acid, isononyl alcohol, acid catalyst (e.g., sulfuric acid), heat.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Azelaic acid and isononyl alcohol.
Scientific Research Applications
Diisononyl azelate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diisononyl azelate is primarily related to its role as a plasticizer. It works by increasing the mobility of polymer chains, thereby enhancing the flexibility and workability of the material. In biological systems, its effects are similar to those of azelaic acid, which include anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different chemical structure.
Diisononyl adipate (DINA): Used for low-temperature flexibility and resistance to oil and water.
Diethylhexyl phthalate (DEHP): A widely used plasticizer with similar properties but different molecular structure.
Uniqueness: Diisononyl azelate is unique due to its specific ester structure derived from azelaic acid and isononyl alcohol. This structure imparts distinct properties, such as enhanced flexibility and durability, making it suitable for various industrial applications .
Properties
CAS No. |
71850-10-7 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
bis(7-methyloctyl) nonanedioate |
InChI |
InChI=1S/C27H52O4/c1-24(2)18-12-8-10-16-22-30-26(28)20-14-6-5-7-15-21-27(29)31-23-17-11-9-13-19-25(3)4/h24-25H,5-23H2,1-4H3 |
InChI Key |
GXFQQWKYCJDABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


